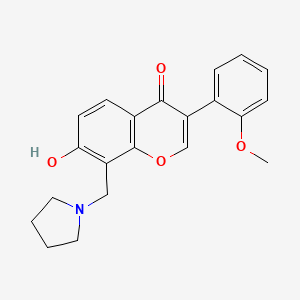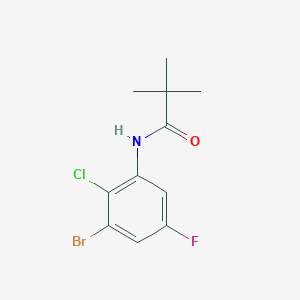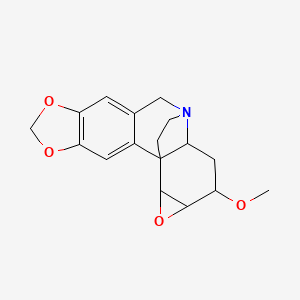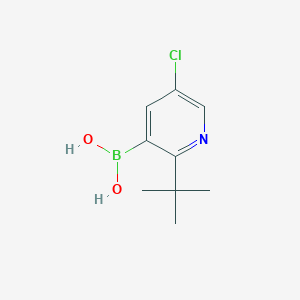![molecular formula C19H18Cl2N6O3 B14091633 7-(2,6-dichlorobenzyl)-3,9-dimethyl-1-(2-oxopropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14091633.png)
7-(2,6-dichlorobenzyl)-3,9-dimethyl-1-(2-oxopropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,6-dichlorobenzyl)-3,9-dimethyl-1-(2-oxopropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound with a unique structure that includes a triazino-purine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,6-dichlorobenzyl)-3,9-dimethyl-1-(2-oxopropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multiple steps. The starting materials often include 2,6-dichlorobenzyl chloride, 3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine, and 2-oxopropyl derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2,6-dichlorobenzyl)-3,9-dimethyl-1-(2-oxopropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can occur in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
7-(2,6-dichlorobenzyl)-3,9-dimethyl-1-(2-oxopropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(2,6-dichlorobenzyl)-3,9-dimethyl-1-(2-oxopropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[7-(2-Chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide: Similar structure with a fluorobenzyl group instead of a dichlorobenzyl group.
2-(7-Benzyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide: Lacks the dichlorobenzyl group, making it less reactive in certain contexts.
Uniqueness
The uniqueness of 7-(2,6-dichlorobenzyl)-3,9-dimethyl-1-(2-oxopropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorobenzyl group enhances its reactivity and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C19H18Cl2N6O3 |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C19H18Cl2N6O3/c1-10-7-25-15-16(22-18(25)27(23-10)8-11(2)28)24(3)19(30)26(17(15)29)9-12-13(20)5-4-6-14(12)21/h4-6H,7-9H2,1-3H3 |
Clé InChI |
OSXVIQXJAFLVDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethoxy-3-methoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091559.png)
![1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride](/img/structure/B14091567.png)
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091568.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B14091579.png)



![7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091597.png)
![4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14091601.png)

![6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B14091604.png)
![3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide](/img/structure/B14091613.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091616.png)
